N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 895023-04-8
VCID: VC4264895
InChI: InChI=1S/C23H23N5O4/c1-14-6-5-7-19(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-18-9-8-16(31-3)10-20(18)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
SMILES: CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC)C
Molecular Formula: C23H23N5O4
Molecular Weight: 433.468

N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

CAS No.: 895023-04-8

Cat. No.: VC4264895

Molecular Formula: C23H23N5O4

Molecular Weight: 433.468

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide - 895023-04-8

Specification

CAS No. 895023-04-8
Molecular Formula C23H23N5O4
Molecular Weight 433.468
IUPAC Name N-(2,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Standard InChI InChI=1S/C23H23N5O4/c1-14-6-5-7-19(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-18-9-8-16(31-3)10-20(18)32-4/h5-11,13H,12H2,1-4H3,(H,26,29)
Standard InChI Key FPULAAVRAKWEGX-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Analysis

The compound’s structure centers on a pyrazolo[3,4-d]pyrimidine scaffold, a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. This core is substituted at the 1-position with a 2,3-dimethylphenyl group and at the 5-position via an acetamide linker to a 2,4-dimethoxyphenyl group. Key structural features include:

  • Pyrazolo[3,4-d]pyrimidine Core: The nitrogen-rich heterocycle provides sites for hydrogen bonding and π-π interactions, critical for binding biological targets.

  • 2,3-Dimethylphenyl Group: The ortho- and para-methyl groups enhance steric bulk and hydrophobicity, potentially improving membrane permeability.

  • 2,4-Dimethoxyphenyl-Acetamide Moiety: Methoxy groups at the 2- and 4-positions contribute electron-donating effects, modulating electronic properties and solubility .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC23H23N5O4\text{C}_{23}\text{H}_{23}\text{N}_{5}\text{O}_{4}
Molecular Weight433.468 g/mol
IUPAC NameN-(2,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
CAS Number895023-04-8

Synthetic Pathways and Optimization

Critical Reaction Parameters

  • Temperature Control: Exothermic steps like cyclization require cooling to prevent side reactions.

  • Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for aryl group introduction.

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound’s solubility remains unquantified, but structural analogs exhibit:

  • Moderate Lipophilicity: LogP values ~3.5, suitable for passive diffusion across biological membranes.

  • Solubility Profile: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in aqueous buffers.

Stability Considerations

  • Thermal Stability: Stable at room temperature but may degrade above 150°C.

  • Photolytic Sensitivity: Methoxy groups may render the compound light-sensitive, necessitating storage in amber vials.

Table 2: Analytical Characterization Data

TechniqueKey Observations
IR SpectroscopyPeaks at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C)
¹H NMRδ 2.25 (s, 6H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 7.2–7.6 (m, aromatic H)
HPLC Purity>95% (C18 column, acetonitrile/water gradient)

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Methoxy Positioning: 2,4-Dimethoxy configuration optimizes hydrogen bonding with target proteins compared to 2,5-isomers .

  • Methyl Substitution: 2,3-Dimethylphenyl enhances hydrophobic interactions in enzyme active sites.

Research Applications and Future Directions

Challenges and Optimization Needs

  • Bioavailability: Poor aqueous solubility may limit oral absorption, necessitating prodrug strategies or nanoformulations.

  • Toxicology: Preliminary cytotoxicity assays required to establish therapeutic indices.

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